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Compound of Interest

Compound Name: Rocaglamide

Cat. No.: B1679497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiviral activity of

Rocaglamide and its analogs against a wide range of RNA viruses. The information presented

herein is intended to guide researchers in designing and conducting experiments to evaluate

the antiviral efficacy of this class of compounds.

Introduction
Rocaglamides are a class of natural products derived from plants of the genus Aglaia. They

have demonstrated potent antiviral activity against a broad spectrum of RNA viruses, making

them promising candidates for the development of pan-antiviral therapeutics.[1][2][3] The

primary mechanism of action of rocaglates involves the inhibition of the host cell's translation

initiation factor eIF4A.[4][5][6] eIF4A is an RNA helicase that unwinds the 5' untranslated

regions (UTRs) of mRNAs, a critical step for the initiation of protein synthesis.[1][3] Many RNA

viruses possess highly structured 5' UTRs and are therefore heavily reliant on eIF4A activity for

the translation of their viral proteins.[1][3][7] Rocaglamides bind to eIF4A and "clamp" it onto

polypurine sequences within the mRNA, stalling the translation initiation complex and thereby

inhibiting viral protein synthesis.[1][2][8] This host-targeted mechanism of action suggests a

high barrier to the development of viral resistance.[8][9][10]
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The following table summarizes the in vitro antiviral activity of Rocaglamide and its analogs

against various RNA viruses. The 50% effective concentration (EC50) represents the

concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic

concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The

Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic

window.
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Compoun
d

Virus Cell Line
EC50
(nM)

CC50
(nM)

Selectivit
y Index
(SI)

Referenc
e

CR-31-B

(-)

SARS-

CoV-2
Vero E6 ~1.8 >100 >55.6 [2][4][11]

CR-31-B

(-)

MERS-

CoV
Huh-7 ~1-3

Not

Specified

Not

Specified
[1]

CR-31-B

(-)

HCoV-

229E
Huh-7 ~1-3

Not

Specified

Not

Specified
[1]

Silvestrol
HCoV-

229E
MRC-5 ~1-3

Not

Specified

Not

Specified
[1]

Silvestrol
MERS-

CoV
MRC-5 ~1-3

Not

Specified

Not

Specified
[1]

Zotatifin
Mayaro

virus
Vero <50

Not

Specified

Not

Specified
[12]

Zotatifin
Chikungun

ya virus

Not

Specified

Not

Specified

Not

Specified

Not

Specified
[12]

Zotatifin Una virus
Not

Specified

Not

Specified

Not

Specified

Not

Specified
[12]

Zotatifin Zika virus
Not

Specified

Not

Specified

Not

Specified

Not

Specified
[12]

Zotatifin
Influenza A

virus

Not

Specified

Not

Specified

Not

Specified

Not

Specified
[12]

Zotatifin

Vesicular

stomatitis

virus

Not

Specified

Not

Specified

Not

Specified

Not

Specified
[12]

Rocaglami

de A

Mayaro

virus

Not

Specified

Not

Specified

Less

tolerated

than

Zotatifin

Not

Specified
[12]
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CR-1-31-B
Mayaro

virus

Not

Specified

Not

Specified

Less

tolerated

than

Zotatifin

Not

Specified
[12]

Silvestrol Ebola virus Huh-7 0.8 >10 >12.5 [13]

CR-31-B

(-)
Lassa virus

Primary

cells

low

nanomolar

non-

cytotoxic

Not

Specified
[14]

CR-31-B

(-)

Crimean

Congo

hemorrhagi

c fever

virus

Primary

cells

low

nanomolar

non-

cytotoxic

Not

Specified
[14]

Silvestrol
Hepatitis E

virus

Not

Specified

Pan-

genotypic

inhibition

Not

Specified

Not

Specified
[15]

Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of Rocaglamide and its analogs on host

cells and to calculate the CC50 value.

Materials:

96-well cell culture plates

Host cell line appropriate for the virus of interest (e.g., Vero E6, Huh-7, A549)

Complete cell culture medium

Rocaglamide or analog stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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DMSO

Phosphate-buffered saline (PBS)

Multichannel pipette

Plate reader (570 nm)

Procedure:

Seed the 96-well plates with host cells at a density of 5 x 10³ cells/well and incubate for 24

hours to allow for cell attachment.[16]

Prepare serial dilutions of the Rocaglamide compound in complete cell culture medium. A

typical concentration range to test is from 0.1 nM to 10 µM. Include a vehicle control (DMSO)

at the same concentration as the highest compound concentration.

Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle

control to the respective wells.

Incubate the plates for 48-72 hours, corresponding to the duration of the antiviral assay.

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at

37°C.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Plot the cell viability against the compound concentration and use a non-linear regression

analysis to determine the CC50 value.[16]

Plaque Reduction Assay
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This assay is a standard method for quantifying the antiviral activity of a compound by

measuring the reduction in the number of viral plaques.

Materials:

24-well or 12-well cell culture plates

Confluent monolayer of host cells

Virus stock of known titer

Rocaglamide or analog serial dilutions

Serum-free medium

Overlay medium (e.g., 1:1 mixture of 2x MEM and 1.2% Avicel or 0.6% agarose)[17]

Fixing solution (e.g., 10% formaldehyde in PBS)[17]

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

Seed the plates with host cells to achieve a confluent monolayer on the day of infection.

On the day of the experiment, remove the growth medium and wash the cells with PBS.

Prepare serial dilutions of the virus in serum-free medium.

In separate tubes, mix the virus dilution (to achieve ~50-100 plaques per well) with an equal

volume of the Rocaglamide serial dilutions or vehicle control. Incubate this mixture for 1

hour at 37°C.

Infect the cell monolayers with 200 µL of the virus-compound mixture per well.

Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the

plates every 15-20 minutes.[18]

Aspirate the inoculum and gently wash the cells with PBS.
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Overlay the cells with 1 mL of the overlay medium containing the corresponding

concentration of the Rocaglamide compound or vehicle control.

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation

(typically 2-5 days, depending on the virus).

After incubation, fix the cells by adding the fixing solution for at least 1 hour.[17]

Remove the overlay and the fixing solution, and stain the cells with the crystal violet solution

for 15-30 minutes.

Gently wash the wells with water and allow them to dry.

Count the number of plaques in each well.

Calculate the percentage of plaque reduction compared to the vehicle control for each

compound concentration.

Plot the percentage of plaque reduction against the compound concentration and use a non-

linear regression analysis to determine the EC50 value.

Viral Yield Reduction Assay
This assay measures the effect of the compound on the production of infectious virus particles.

Materials:

24-well or 48-well cell culture plates

Confluent monolayer of host cells

Virus stock

Rocaglamide or analog serial dilutions

Serum-free medium

96-well plates for TCID50 assay
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Complete cell culture medium

Procedure:

Seed the plates with host cells to achieve a confluent monolayer.

Pre-treat the cells with various concentrations of Rocaglamide or vehicle control for 2-4

hours.

Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, MOI of

0.1.

After a 1-hour adsorption period, remove the virus inoculum, wash the cells with PBS, and

add fresh medium containing the corresponding concentrations of the compound.

Incubate the plates for 24-48 hours (or one viral replication cycle).

Harvest the cell culture supernatant from each well.

Determine the viral titer in the supernatant using a 50% Tissue Culture Infectious Dose

(TCID50) assay or a plaque assay.

Calculate the reduction in viral yield for each compound concentration compared to the

vehicle control.

Plot the viral yield reduction against the compound concentration to determine the EC50

value.
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Caption: Mechanism of action of Rocaglamide in inhibiting viral protein synthesis.
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Caption: General workflow for evaluating the antiviral activity of Rocaglamide.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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